3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
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Overview
Description
3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydropyrrolo[3,4-c]pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves a [3+2] cycloaddition reaction. One efficient method involves the reaction of trifluoromethyl N-acylhydrazones or trifluoroacetohydrazonoyl bromides with maleimides . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: Shares the trifluoromethyl group but lacks the tetrahydropyrrolo ring system.
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride: Another trifluoromethyl-substituted pyrazole with different functional groups.
Uniqueness
3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its fused ring system, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C6H6F3N3 |
---|---|
Molecular Weight |
177.13 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-3-1-10-2-4(3)11-12-5/h10H,1-2H2,(H,11,12) |
InChI Key |
FIVXVFWOXHQVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)NN=C2C(F)(F)F |
Origin of Product |
United States |
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